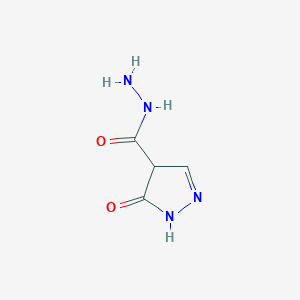![molecular formula C8H4F2INO B12875426 2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
2-(Difluoromethyl)-6-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that features both fluorine and iodine atoms within its structure. This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both difluoromethyl and iodine substituents imparts unique chemical properties to this compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole typically involves the introduction of the difluoromethyl group and the iodine atom onto a benzoxazole core. One common method involves the reaction of 2-aminophenol with a suitable difluoromethylating agent and an iodinating reagent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products with the iodine atom replaced by the nucleophile.
Oxidation and Reduction: Difluoromethyl alcohols or difluoromethyl anions.
Cross-Coupling Reactions: New carbon-carbon bonded products with various functional groups.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the iodine atom can facilitate the formation of halogen bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-6-iodobenzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-6-bromobenzo[d]oxazole: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-6-chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-6-iodobenzo[d]oxazole is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The presence of the iodine atom allows for specific halogen bonding interactions, while the difluoromethyl group enhances metabolic stability and lipophilicity .
Propiedades
Fórmula molecular |
C8H4F2INO |
|---|---|
Peso molecular |
295.02 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H |
Clave InChI |
HOPXYVUTODKNOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


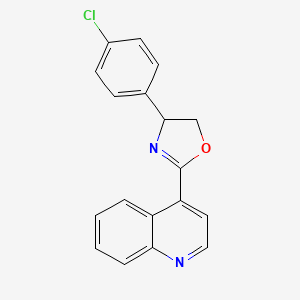
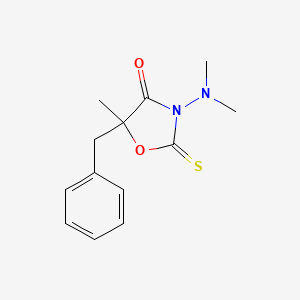
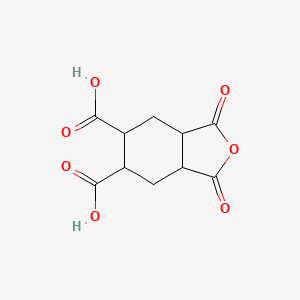
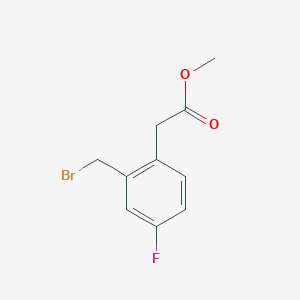
![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
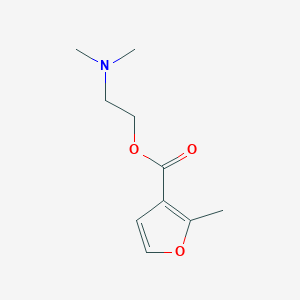
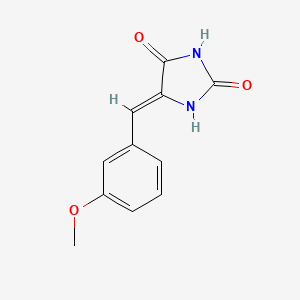
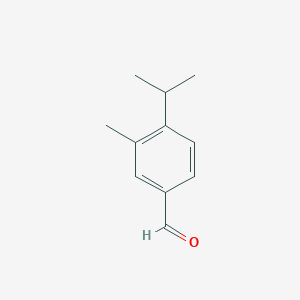
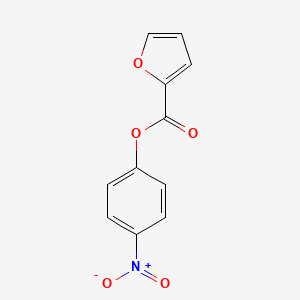
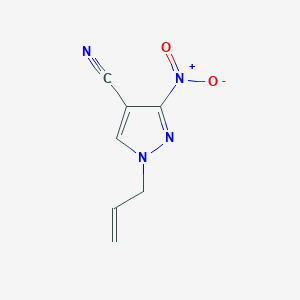
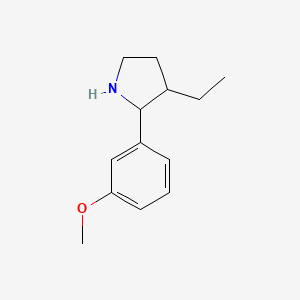
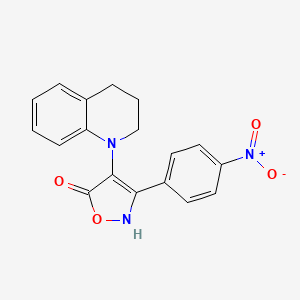
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
